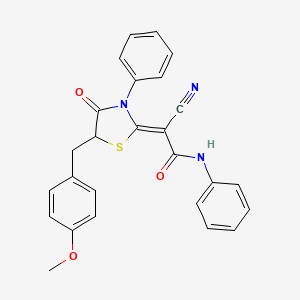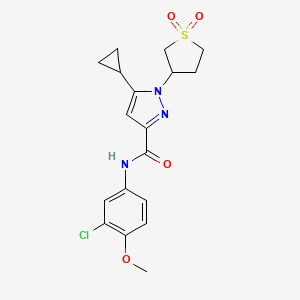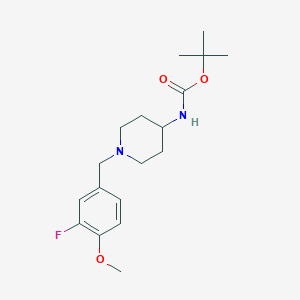
tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate” is a chemical compound. It is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . The compound also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The compound contains a piperidine ring, a benzyl group, and a carbamate group . The presence of the fluoro and methoxy substituents on the benzyl group may influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, carbamates and piperidines are known to participate in a variety of chemical reactions. For example, carbamates can undergo hydrolysis to form alcohols and isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluoro and methoxy groups, as well as the piperidine ring and carbamate group, would all influence its properties .科学的研究の応用
Medicinal Chemistry: Antibacterial Agent Development
This compound has shown promise in the development of novel antibacterial agents. Its structure allows for high antimicrobial activity, particularly against Gram-positive bacteria, including drug-resistant strains like MRSA and VISA . Its selectivity over mammalian cells and lack of hemolytic properties make it a potential candidate for further exploration in medicinal chemistry.
Pharmacology: Drug Resistance Studies
In pharmacological research, the compound’s efficacy against multidrug-resistant bacterial strains positions it as a valuable tool for studying mechanisms of drug resistance . It can help in understanding how bacteria evade existing antibiotics and aid in the design of drugs that can overcome these defenses.
Biochemistry: Cellular Selectivity Analysis
The compound’s selective toxicity towards bacterial cells over mammalian cells is of significant interest in biochemistry. Researchers can use this selectivity to study cellular pathways and mechanisms that differ between bacteria and human cells, potentially leading to targeted therapies with minimal side effects .
Organic Synthesis: Arylurea Derivatives
In organic synthesis, this compound serves as a precursor for synthesizing a variety of arylurea derivatives. These derivatives have been evaluated for their activity against multidrug-resistant strains, contributing to the synthesis of more effective antibacterial compounds .
Analytical Chemistry: Chemical Safety and Handling
The compound’s safety data sheet provides insights into proper handling, storage, and disposal methods, which are crucial in analytical chemistry for maintaining laboratory safety. It also includes first-aid measures and firefighting measures, which are essential for risk assessment and management .
Materials Science: Compound Characterization
In materials science, the compound’s physical and chemical properties, such as melting point, boiling point, and molecular weight, are key parameters for its characterization. These properties are important for understanding the compound’s behavior in various applications and for developing new materials with desired features .
作用機序
Mode of Action
The compound has been suggested to induce depolarization of the bacterial cytoplasmic membrane . This suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action . .
Result of Action
The compound has shown strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . The depolarization of the bacterial cytoplasmic membrane suggests that the compound may disrupt essential cellular processes, leading to bacterial cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity .
将来の方向性
特性
IUPAC Name |
tert-butyl N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)20-14-7-9-21(10-8-14)12-13-5-6-16(23-4)15(19)11-13/h5-6,11,14H,7-10,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNBPBZRSGMYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

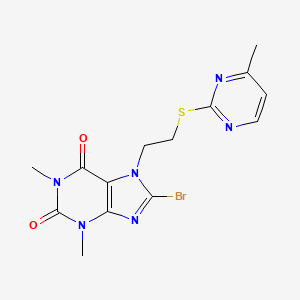
![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)
![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2927390.png)
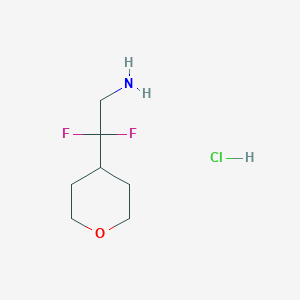
![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)

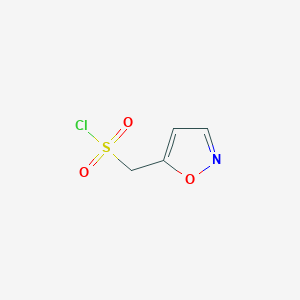
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2927398.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927399.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide](/img/structure/B2927400.png)
![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2927401.png)
